2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid
CAS No.: 865657-73-4
Cat. No.: VC6275808
Molecular Formula: C20H17NO5S
Molecular Weight: 383.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865657-73-4 |
|---|---|
| Molecular Formula | C20H17NO5S |
| Molecular Weight | 383.42 |
| IUPAC Name | 2-(4-naphthalen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid |
| Standard InChI | InChI=1S/C20H17NO5S/c22-20(23)12-16-13-26-19-8-4-3-7-18(19)21(16)27(24,25)17-10-9-14-5-1-2-6-15(14)11-17/h1-11,16H,12-13H2,(H,22,23) |
| Standard InChI Key | BAEMWQSCOILBCD-UHFFFAOYSA-N |
| SMILES | C1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(4-naphthalen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid, reflects its hybrid structure combining a benzoxazine ring, a naphthalene sulfonyl moiety, and an acetic acid side chain. Key features include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇NO₅S |
| Molecular Weight | 383.42 g/mol |
| SMILES | C1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)CC(=O)O |
| InChIKey | BAEMWQSCOILBCD-UHFFFAOYSA-N |
The benzoxazine core contributes to conformational rigidity, while the naphthylsulfonyl group enhances lipophilicity, potentially influencing membrane permeability.
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of analogous benzoxazinones reveals characteristic peaks at 1699 cm⁻¹ (C=O stretch of the amide group) and 1213 cm⁻¹ (C-O-C ether linkage) . Nuclear magnetic resonance (¹H NMR) data for related compounds show aromatic proton signals between δ 6.87–7.17 ppm and methylene groups near δ 4.47–5.42 ppm .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Benzoxazine Ring Formation: Reacting 2-chloro-N-(2-hydroxyphenyl)acetamide with potassium carbonate in dimethylformamide (DMF) yields 2H-1,4-benzoxazin-3(4H)-one .
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Sulfonylation: Treatment with naphthalene-2-sulfonyl chloride introduces the sulfonyl group at the 4-position of the benzoxazine ring.
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Acetic Acid Side Chain Addition: Alkylation with ethyl chloroacetate, followed by hydrolysis, produces the final acetic acid derivative .
Critical Reaction Parameters:
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Reflux conditions (10–15 hours) in aprotic solvents like DMF or acetone.
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Anhydrous potassium carbonate as a base for deprotonation.
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Yields range from 53–88% depending on purification methods .
Structural Analogues
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Methyl Ester Derivative: Methyl 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate (precursor to the acetic acid form) is commercially available through suppliers like Parchem and Key Organics.
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Pyrazole Hybrids: Substitution at the acetic acid position with heterocycles (e.g., 3,5-dimethylpyrazole) enhances antimicrobial potency .
| Supplier | Catalog Number | Purity |
|---|---|---|
| Sigma-Aldrich | SML-6275808 | ≥95% |
| VulcanChem | VC6275808 | Research Grade |
Pricing: Approximately $250–$500 per 100 mg for research quantities.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the sulfonyl and acetic acid groups to optimize pharmacokinetics.
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In Vivo Toxicology: Acute and chronic toxicity profiling in rodent models.
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Drug Delivery Systems: Encapsulation in liposomal carriers to improve aqueous solubility (currently undocumented).
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